molecular formula C20H17N3O B11688651 2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide

2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide

Cat. No.: B11688651
M. Wt: 315.4 g/mol
InChI Key: DSUQRHXVZHLWQK-FPQBULDBSA-N
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Description

2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide typically involves the reaction of quinoline-4-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

2-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]quinoline-4-carboxamide

InChI

InChI=1S/C20H17N3O/c1-15-14-18(17-11-5-6-12-19(17)22-15)20(24)23-21-13-7-10-16-8-3-2-4-9-16/h2-14H,1H3,(H,23,24)/b10-7+,21-13+

InChI Key

DSUQRHXVZHLWQK-FPQBULDBSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC=CC3=CC=CC=C3

Origin of Product

United States

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